molecular formula C11H13ClFNO B7863957 N-(2-chloro-4-fluorophenyl)oxan-4-amine

N-(2-chloro-4-fluorophenyl)oxan-4-amine

Cat. No.: B7863957
M. Wt: 229.68 g/mol
InChI Key: YBJZNNWUSXJHDV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring linked via an amine group to a 2-chloro-4-fluorophenyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 243.72 g/mol.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJZNNWUSXJHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_{12}H_{14}ClF N
  • Molecular Weight : Approximately 227.72 g/mol
  • Canonical SMILES : CC1=CC(=C(C=C1)N2CCOCC2)Cl

The presence of both chlorine and fluorine substituents enhances the compound's reactivity and interaction profiles, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoroaniline with an epoxide under controlled conditions. This process often requires specific catalysts and solvents to facilitate the formation of the oxan-4-amine structure. The methodology can be scaled for industrial production while maintaining strict quality control measures to ensure purity.

This compound exhibits potential interactions with various biomolecules, influencing enzymatic activity and potentially serving as a lead compound in drug discovery. Its biological mechanisms are still under investigation, but preliminary studies suggest that it may modulate biochemical pathways through enzyme inhibition or receptor modulation.

Interaction Studies

Research indicates that this compound may interact with specific enzymes or receptors, thereby influencing various biological processes. Interaction studies focus on its binding affinity to these targets, which is vital for assessing its therapeutic potential and safety profiles.

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-chlorophenyl)oxan-4-amineContains only one chlorine substituentLacks the fluorine atom, affecting reactivity
N-(4-methylphenyl)oxan-4-amineMethyl group instead of chlorineDifferent electronic properties due to methyl group
N-(2-chloro-4-methylphenyl)oxan-2-amineChlorine at position 2 and methyl at position 4Variation in amine position alters biological activity

The presence of both chlorine and fluorine groups in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable in research and industrial applications.

Case Studies and Research Findings

  • Enzymatic Activity : A study indicated that compounds with similar structures exhibited selective inhibition against histone deacetylases (HDACs), suggesting that this compound might also target HDACs effectively. For instance, fluorine substitution has been shown to improve selectivity against HDAC3, indicating a potential pathway for further research into this compound's activity .
  • Antitumor Activity : Preliminary findings suggest that derivatives of related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. This suggests that this compound could be explored for similar antitumor properties .
  • Pharmacological Profiles : Interaction studies reveal that compounds with similar moieties can modulate key biochemical pathways involved in disease processes, such as viral replication or cancer cell proliferation. Understanding these interactions is crucial for developing therapeutic agents based on this compound .

Scientific Research Applications

Organic Synthesis

N-(2-chloro-4-fluorophenyl)oxan-4-amine serves as a valuable reagent in organic chemistry. It is utilized for synthesizing complex molecules and heterocycles, facilitating the development of new chemical entities. The compound can undergo various reactions, including oxidation and substitution, making it versatile in synthetic pathways. For instance, common reagents such as potassium permanganate and lithium aluminum hydride are often employed alongside this compound to achieve desired transformations.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest that this compound may interact with specific biomolecules, influencing enzymatic activity and modulating biochemical pathways. This interaction is pivotal for assessing its therapeutic roles in treating various diseases.

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: Research indicates that derivatives of this compound could target inflammatory diseases effectively.
  • Enzyme Inhibition: The structural characteristics of this compound suggest it may act as an enzyme inhibitor, which is crucial for developing new pharmaceuticals.

Biological Studies

Interaction studies are essential for understanding the biological implications of this compound. These studies typically focus on:

  • Binding Affinity: Investigating its binding affinity to specific enzymes or receptors helps elucidate how it may modulate biochemical pathways.
  • Biological Activity: The compound has been explored for its antimicrobial and anticancer properties, indicating its potential as a candidate for developing new therapeutic agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound alongside similar derivatives:

  • Antimicrobial Efficacy: Research demonstrated that derivatives exhibited superior antimicrobial activity compared to standard antibiotics, suggesting potential for developing new antimicrobial agents.
  • Anticancer Studies: Certain derivatives showed significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance efficacy.
  • Mechanism of Action: The mechanism involves interaction with specific molecular targets, leading to biological responses that may vary based on the context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Core Heterocycles

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Phenyl Substituents Biological Target/Activity Key Properties
N-(2-chloro-4-fluorophenyl)oxan-4-amine Oxan-4-amine 2-Cl, 4-F Not explicitly reported Predicted pKa ~8.7; MW 243.72
MA2 () Methoxyquinolin-3-amine 2-Cl, 4-F (linked via oxadiazole) CB2 agonist High CNS penetration; MW 442.89
TAK-242 () Cyclohexene-sulfamoyl 2-Cl, 4-F TLR4 inhibitor IC50 = 1.1 nM; MW 394.84
4-[(2-Fluorophenyl)methyl]oxan-4-amine () Oxan-4-amine 2-F (with methyl bridge) Not reported MW 209.26; Density 1.124 g/cm³
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine () Oxazol-5-amine 2-Cl (with tosyl group) Not reported MW 447.90; Contains sulfonyl
Key Observations:
  • Heterocyclic Core Influence: The oxan-4-amine core (as in the target compound) contrasts with MA2’s quinoline and TAK-242’s cyclohexene. These differences affect solubility and target specificity. For instance, MA2’s quinoline moiety enhances blood-brain barrier permeability compared to oxan-4-amine .
  • Substituent Effects : The 2-chloro-4-fluorophenyl group is shared with TAK-242, which inhibits TLR4 with high potency (IC50 = 1.1 nM), suggesting this substitution pattern is critical for receptor binding .

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability:
  • TAK-242’s sulfamoyl group increases polarity, balancing its lipophilic cyclohexene core for optimal pharmacokinetics .
Receptor Affinity:
  • MA2 exhibits nanomolar affinity for CB2 (Ki = 12 nM), attributed to its oxadiazole linker and methoxyquinoline group, which are absent in the target compound .
  • The absence of a sulfamoyl or sulfonyl group in the target compound may limit TLR4 activity compared to TAK-242 .

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